Amidoflumet

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

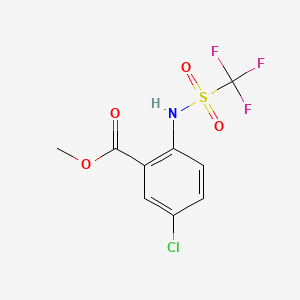

IUPAC Name |

methyl 5-chloro-2-(trifluoromethylsulfonylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO4S/c1-18-8(15)6-4-5(10)2-3-7(6)14-19(16,17)9(11,12)13/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHDSWIXRODKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057842 | |

| Record name | Amidoflumet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84466-05-7 | |

| Record name | Amidoflumet [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084466057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidoflumet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84466-05-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIDOFLUMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8D88V49HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amidoflumet (CAS No. 84466-05-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidoflumet, a trifluoromethanesulfonanilide miticide developed by Sumitomo Chemical, is a potent agent against various house dust mites. Registered in Japan in 2004, this compound, with the CAS number 84466-05-7, exhibits high lethal efficacy, particularly against predatory cheyletid mites which are often injurious to humans. While its precise mechanism of action remains to be elucidated, its rapid activity and favorable safety profile in mammals make it a significant compound in the field of environmental health. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and toxicological profile of this compound, based on available scientific literature.

Physicochemical Properties

This compound is a pale yellow to white crystalline powder. It is characterized by its poor solubility in water and good solubility in polar organic solvents. The compound's properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClF₃NO₄S | |

| Molecular Weight | 317.67 g/mol | |

| Appearance | Pale yellow to white crystalline powder | |

| Melting Point | 81 - 85 °C | |

| Vapor Pressure | 1.51 × 10⁻¹ Pa (Gas saturation method) | |

| pKa (Acid Dissociation Constant) | ~3.8 | |

| Octanol-Water Partition Coefficient (LogP) | 4.13 (pH 1, 24°C) | |

| 2.13 (pH 5, 24°C) | ||

| -0.28 (pH 9, 24°C) | ||

| Solubility | Water: Poorly soluble | |

| Polar Solvents (N,N-dimethylformamide, acetonitrile, methanol): Easily dissolved | ||

| Stability | Stable for 36 months at 25°C and 60% relative humidity. |

Synthesis

The synthesis of this compound involves the reaction of methyl 2-amino-5-chlorobenzoate with trifluoromethanesulfonic anhydride in the presence of triethylamine in a chloroform solvent at room temperature.

Experimental Protocol: General Synthesis

While a detailed, step-by-step protocol for laboratory replication is not publicly available, the general synthesis method is described as follows:

-

Starting Material: The synthesis begins with methyl 2-amino-5-chlorobenzoate.

-

Reaction: This starting material is reacted with trifluoromethanesulfonic anhydride.

-

Solvent and Base: The reaction is carried out in chloroform as the solvent, with triethylamine serving as a base.

-

Conditions: The reaction proceeds at room temperature.

Biological Activity and Mechanism of Action

Miticidal Efficacy

This compound demonstrates high lethal activity against a broad spectrum of house dust mites, including the American house dust mite (Dermatophagoides farinae), mold mites (Tyrophagus putrescentiae), and notably, predatory cheyletid mites (Chelacaropsis moorei), which have been historically difficult to control. The compound is fast-acting, causing cessation of all mite activity within minutes of exposure. Furthermore, it exhibits no repellency, which is a desirable characteristic for a miticide.

| Mite Species | Efficacy | Reference |

| Dermatophagoides farinae | High lethal activity | |

| Tyrophagus putrescentiae | High lethal activity | |

| Chelacaropsis moorei | High lethal efficacy |

Mechanism of Action

The precise molecular mechanism of action for this compound is currently unknown. It is classified as a trifluoromethanesulfonanilide insecticide with an unconfirmed mode of action.

General Pharmacological Effects in Mammals

In studies involving rats, guinea pigs, rabbits, and dogs, this compound was observed to induce several general pharmacological effects. These include decreases in spontaneous movement, muscle tone, and contact avoidance. Effects on the central nervous system included decreased motor activity, prolonged sleeping time, and hypothermia. It is important to note that these observations in mammals do not elucidate the miticidal mechanism of action but are relevant for the overall toxicological profile.

Experimental Protocols for Efficacy Testing

The efficacy of this compound against house dust mites has been evaluated using several methods. While highly detailed protocols are proprietary, the general methodologies are described below.

Filter Paper Contact Method

This method is utilized to assess the direct contact toxicity and speed of action of this compound.

Sheet Preparation Method

This method simulates a practical use case where the miticide is applied to a sheet placed under carpets or tatami mats.

-

Preparation: A sheet of kraft paper is treated with a specific concentration of this compound.

-

Setup: The treated sheet is placed under a piece of carpet.

-

Introduction of Mites: American house dust mites are released onto the carpet.

-

Evaluation: The change in the mite population is monitored over several weeks to determine the inhibitory rate of reproduction. For example, a treatment of 500 mg of this compound per square meter resulted in a 98.5% inhibitory rate of reproduction after one week and 100% after three and six weeks.

Toxicology and Safety Profile

This compound exhibits a favorable safety profile in mammals.

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD₅₀) | > 500 mg/kg to < 2,000 mg/kg | Rat | |

| Acute Dermal Toxicity (LD₅₀) | > 2000 mg/kg | Rat | |

| Acute Inhalation Toxicity (LC₅₀) | > 5440 mg/m³ | Rat | |

| Skin Irritation | Slightly irritating | Rabbit | |

| Eye Irritation | Slightly irritating | Rabbit | |

| Skin Sensitization | No potential | Guinea pig | |

| Genotoxicity (Ames test, Chromosomal aberration test, Micronucleus test) | Negative | Salmonella typhimurium, E. coli, Chinese hamster lung cells, Mouse bone marrow | |

| Fish Toxicity (LC₅₀, 48 hours) | 6.0 mg/L | Carp (Cyprinus carpio) |

In subacute and chronic toxicity studies in animals, effects were observed on the liver, water and electrolyte metabolism, bone marrow, and red blood cells. These effects were found to be reversible upon cessation of treatment.

Conclusion

This compound is a highly effective and fast-acting miticide with a particular advantage in controlling notoriously resilient cheyletid mites. Its physicochemical properties are well-characterized, and it demonstrates good stability. While its exact mechanism of action remains an area for future research, its toxicological profile indicates a good safety margin for mammals. The information presented in this technical guide provides a solid foundation for researchers and scientists working with or developing related compounds. Further investigation into its molecular target in mites could open new avenues for the development of novel and selective acaricides.

Amidoflumet: A Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidoflumet is a trifluoromethanesulfonanilide miticide effective against various house dust mites. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known synthetic pathways. While the precise mechanism of action remains to be fully elucidated, this document summarizes the current understanding and proposes an experimental workflow for its investigation. Detailed experimental protocols for the synthesis of this compound and its key precursor are also presented.

Molecular Structure and Identification

This compound, with the IUPAC name methyl 5-chloro-2-(((trifluoromethyl)sulfonyl)amino)benzoate, is a synthetic organic compound.[1] Its structure is characterized by a substituted benzene ring core.

Molecular Formula: C₉H₇ClF₃NO₄S[1]

Molecular Weight: 317.67 g/mol [1]

Chemical Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

This compound is a pale yellow to white crystalline powder.[2] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClF₃NO₄S | [1] |

| Molecular Weight | 317.67 g/mol | [1] |

| Appearance | Pale yellow to white crystalline powder | [2] |

| Melting Point | 81-85 °C | [2] |

| Vapor Pressure | ~1.51 x 10⁻¹ Pa | [2] |

| pKa | ~3.8 | [2] |

| Solubility | Soluble in N,N-dimethylformamide, acetonitrile, methanol; Poorly soluble in water. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved in a single step from the key intermediate, methyl 2-amino-5-chlorobenzoate.

Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocols

3.2.1. Synthesis of Methyl 2-amino-5-chlorobenzoate

This protocol is adapted from the literature for the synthesis of the key precursor.

-

Materials: 2-aminobenzoic acid, N-chlorosuccinimide (NCS), Dimethylformamide (DMF), Ethyl acetate, Methanol, Thionyl chloride, Sodium hydroxide (NaOH), Magnesium sulfate (MgSO₄), Ether.

-

Procedure:

-

To a solution of 2-aminobenzoic acid (10 g, 66 mmol) in DMF (40 mL), add N-chlorosuccinimide (8.8 g, 66 mmol).

-

Heat the reaction mixture at 100 °C for 40 minutes.

-

Cool the mixture to room temperature and let it stand overnight.

-

Slowly pour the reaction mixture into ice-water (150 mL) to precipitate a white solid.

-

Filter the solid and wash it with water (3 x 50 mL).

-

Dissolve the solid in ethyl acetate (600 mL), dry the solution over magnesium sulfate, and evaporate the solvent under reduced pressure.

-

Wash the residual solid with ether (3 x 30 mL) to afford 2-amino-5-chlorobenzoic acid.

-

To a suspension of 2-amino-5-chlorobenzoic acid (20 mmol) in methanol (60 mL), add thionyl chloride (4.4 mL, 60 mmol).

-

Reflux the resulting suspension overnight.

-

Evaporate the solvent, add ethyl acetate, and wash with 10% NaOH solution.

-

Dry the organic layer, filter, and evaporate to afford methyl 2-amino-5-chlorobenzoate.

-

3.2.2. Synthesis of this compound (Methyl 5-chloro-2-(((trifluoromethyl)sulfonyl)amino)benzoate)

This protocol is a general procedure based on the available literature. Optimization of reaction conditions may be required.

-

Materials: Methyl 2-amino-5-chlorobenzoate, Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O), Triethylamine (Et₃N), Chloroform (CHCl₃).

-

Procedure:

-

Dissolve methyl 2-amino-5-chlorobenzoate in chloroform in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Add triethylamine to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride to the cooled solution.

-

Allow the reaction to proceed at room temperature. The reaction time should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture should be worked up by washing with water and brine.

-

The organic layer should be dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent removed under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

-

Mechanism of Action

The precise biochemical mechanism of action of this compound as a miticide is currently unknown.[3] However, some observations provide clues for further investigation.

In mammals, the major metabolic pathway for this compound involves the hydrolysis of the ester bond to form the corresponding benzoic acid derivative.[2] It is important to note that this metabolic fate in mammals does not necessarily reflect the primary mode of miticidal action.

Observations of neural symptoms such as tremors and convulsions in dogs exposed to this compound suggest a potential neurotoxic effect.[2] This warrants further investigation into the interaction of this compound with the nervous system of mites.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To systematically investigate the unknown mechanism of action of this compound, the following experimental workflow is proposed for research and drug development professionals.

Caption: Workflow for Investigating this compound's Mode of Action.

This workflow begins with the observation of poisoning symptoms in mites to generate initial hypotheses. These hypotheses can then be tested through a series of in vitro and in vivo experiments to identify the molecular target, which can subsequently inform structure-activity relationship studies for the development of improved miticides.

References

Amidoflumet: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidoflumet is a trifluoromethanesulfonanilide derivative primarily recognized for its potent acaricidal and insecticidal properties.[1] Developed by Sumitomo Chemical, it is an active ingredient in products designed to control house dust mites.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and illustrating key chemical principles through diagrams. While the precise mode of action of this compound remains unknown, this guide consolidates the current knowledge of its physicochemical characteristics to support further research and development.[1][3]

Core Physical and Chemical Properties

This compound is a slightly yellow or colorless crystalline solid.[1][2] Key identifying information and physical properties are summarized in the tables below.

Table 1: General and Chemical Identification of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl 5-chloro-2-(((trifluoromethyl)sulfonyl)amino)benzoate | [1] |

| Synonyms | 5-Chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoic acid methyl ester, Panduck | [3] |

| CAS Number | 84466-05-7 | [3][4][5] |

| Molecular Formula | C₉H₇ClF₃NO₄S | [3][4][5] |

| Molecular Weight | 317.67 g/mol | [3][4][5][6] |

| Appearance | Slightly yellow or colorless crystalline solid; Beige powder | [1][2][3][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Method/Conditions | Reference(s) |

| Melting Point | 81 - 85 °C (around 82°C) | Not specified | [2] |

| Vapor Pressure | ca. 1.51 × 10⁻¹ Pa | Gas saturation method | [2] |

| Acid Dissociation Constant (pKa) | ca. 3.8 | Not specified | [2] |

| Distribution Coefficient (logP) | 4.13 | Ambient shake flask method (pH 1, 24°C) | [2] |

| 2.13 | Ambient shake flask method (pH 5, 24°C) | [2] | |

| -0.28 | Ambient shake flask method (pH 9, 24°C) | [2] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility Description | Quantitative Data | Reference(s) |

| Water | Poorly soluble | Not available | [2] |

| N,N-Dimethylformamide | Easily dissolved | Not available | [2] |

| Acetonitrile | Easily dissolved | Not available | [2] |

| Methanol | Easily dissolved | Not available | [2] |

| Acetone | Soluble | Not available | [3] |

| Ethanol | Soluble | Not available | [3][6] |

Key Chemical Characteristics and Behavior

This compound's chemical behavior is significantly influenced by its acidic proton on the sulfonamide nitrogen, with a pKa of approximately 3.8.[2] This acidity dictates its state of ionization at different physiological pH values, which in turn affects its solubility and lipophilicity.

At a pH below its pKa (e.g., pH 1), this compound exists predominantly in its neutral, non-ionized form. This leads to lower solubility in water and a higher distribution coefficient (logP = 4.13), indicating greater lipophilicity.[2] Conversely, at a pH above its pKa (e.g., pH 9), it is primarily in its ionized (anionic) form, resulting in increased water solubility and a significantly lower logP value of -0.28.[2] This pH-dependent behavior is a critical consideration in formulation development and for understanding its biological interactions.

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound relies on standardized experimental protocols. Below are detailed methodologies for two key experiments.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer. The apparatus consists of a heating block or an oil bath to ensure uniform heating.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range between T1 and T2.

Distribution Coefficient (logP) Determination: Shake-Flask Method

The shake-flask method is the traditional and a reliable technique for determining the octanol-water distribution coefficient, a measure of a compound's lipophilicity.

Methodology:

-

Solvent Saturation: Equal volumes of n-octanol and a buffered aqueous solution (at the desired pH, e.g., 1, 5, or 9) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.

-

Compound Addition: A known, small amount of this compound is dissolved in the saturated n-octanol phase.

-

Partitioning: A measured volume of the saturated aqueous phase is added to the n-octanol solution containing this compound.

-

Equilibration: The mixture is agitated in a mechanical shaker at a constant temperature (e.g., 24°C) for a sufficient period to allow for the partitioning equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The distribution coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm to the base 10 of this value is reported as logP.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound based on currently available scientific literature. The provided data on its identity, physicochemical parameters, and solubility, although in some cases qualitative, offer a foundational understanding for researchers. The pH-dependent nature of its solubility and lipophilicity is a critical characteristic. While the precise mode of action as an acaricide is yet to be elucidated, the information herein provides a solid basis for further investigation into its formulation, environmental fate, and biological activity.

References

- 1. This compound (Ref: S-1955) [sitem.herts.ac.uk]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. This compound - CAS-Number 84466-05-7 - Order from Chemodex [chemodex.com]

- 4. GSRS [precision.fda.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound Analytical Standard, Best Price, Supplier in Mumbai [nacchemical.com]

An In-depth Technical Guide on the Core Mechanism of Action of Amidoflumet on Mites

Disclaimer: The precise molecular mechanism of action of amidoflumet has not been definitively elucidated in publicly available scientific literature. This guide is based on the strong hypothesis that this compound, a trifluoromethanesulfonanilide acaricide, functions as a mitochondrial complex II inhibitor, similar to other acaricides in its chemical class, such as cyflumetofen and cyenopyrafen, which are classified by the Insecticide Resistance Action Committee (IRAC) under Group 25.[1][2] The experimental protocols detailed herein are representative methodologies for investigating this proposed mechanism.

Introduction

This compound is a potent and fast-acting acaricide developed by Sumitomo Chemical for the control of various mite species, including house dust mites (Dermatophagoides farinae) and cheyletid mites.[3][4] Its chemical structure belongs to the trifluoromethanesulfonanilide class. While its exact target site is not officially published, evidence from related compounds strongly suggests that its mode of action involves the disruption of cellular respiration at the level of the mitochondrial electron transport chain.

Hypothesized Mechanism of Action: Inhibition of Mitochondrial Complex II

The proposed primary target of this compound is succinate dehydrogenase (SDH) , also known as mitochondrial complex II . This enzyme plays a crucial role in cellular energy metabolism by linking the Krebs cycle and the electron transport chain.[5]

Function of Succinate Dehydrogenase (Complex II):

-

Krebs Cycle: SDH catalyzes the oxidation of succinate to fumarate.

-

Electron Transport Chain: The electrons liberated from this oxidation are transferred to ubiquinone (Coenzyme Q), reducing it to ubiquinol. Ubiquinol then shuttles these electrons to complex III.

By inhibiting SDH, this compound is thought to block the electron transport chain, leading to a cascade of detrimental effects within the mite's cells:

-

Inhibition of ATP Synthesis: The disruption of the electron flow halts the generation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase to produce ATP.

-

Increased Oxidative Stress: The blockage of the electron transport chain can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), causing cellular damage.

-

Metabolic Disruption: The inhibition of the Krebs cycle at the succinate oxidation step leads to an accumulation of succinate and a depletion of downstream metabolites.

This ultimately results in cellular energy depletion, metabolic crisis, and rapid paralysis and death of the mite.

References

- 1. irac-online.org [irac-online.org]

- 2. irac-online.org [irac-online.org]

- 3. 2007 | R&D Reports "SUMITOMO KAGAKU (English Edition)" | SUMITOMO CHEMICAL [sumitomo-chem.co.jp]

- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Amidoflumet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidoflumet is a trifluoromethanesulfonanilide insecticide developed for the control of house dust mites.[1] As with any chemical intended for use in environments with potential human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring safety. This technical guide provides an in-depth overview of the toxicological data available for this compound, including summaries of quantitative data, detailed experimental methodologies for key studies, and visualizations of experimental workflows and toxicological evaluation processes.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.

Quantitative Data

| Species | Route of Administration | Sex | Approximate Lethal Dose (ALD) / LC50 | Key Clinical Signs |

| Rat | Oral | Male | 200 mg/kg | Decreased spontaneous activity, ataxic gait, irregular respiration |

| Rat | Oral | Female | 140 mg/kg | Decreased spontaneous activity, ataxic gait, irregular respiration |

| Rat | Dermal | Male & Female | > 2000 mg/kg | No notable signs |

| Rat | Inhalation | Male & Female | > 5440 mg/m³ | No notable signs |

| Dog | Oral | Male & Female | Not Determined (due to vomiting) | Tremors, convulsions |

| Carp | Water Exposure (48h) | - | LC50: 6.0 mg/L | - |

Data sourced from Sumitomo Chemical Co., Ltd. report.[1]

Experimental Protocols

The acute toxicity studies for this compound were conducted in accordance with standardized guidelines, likely similar to those established by the Organisation for Economic Co-operation and Development (OECD).

This study was likely performed based on principles outlined in OECD Guideline 423 (Acute Toxic Class Method) .[2][3][4][5]

-

Principle: The test substance is administered orally by gavage to a group of fasted animals at one of a series of fixed dose levels. The response of the animals determines the subsequent dose level for the next group. The objective is to identify a dose that causes mortality in some animals to determine the approximate lethal dose.

-

Test Animals: Young adult rats and dogs were used. Animals were fasted prior to dosing.

-

Dose Administration: this compound was administered as a single dose via oral gavage. A suitable vehicle would have been used to ensure a uniform and stable preparation.

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for a period of 14 days post-dosing. Observations were more frequent on the day of dosing.

-

Parameters Observed: Clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), body weight changes, and mortality were recorded. A gross necropsy was performed on all animals at the end of the study.

These studies would have followed principles similar to OECD Guideline 402 (Acute Dermal Toxicity) and OECD Guideline 403 (Acute Inhalation Toxicity) respectively. The high ALD and LC50 values suggest low toxicity via these routes of exposure.

Sub-chronic and Chronic Toxicity

These studies evaluate the adverse effects of repeated exposure to a substance over a prolonged period.

Quantitative Data

| Species | Administration Route & Duration | Dose Levels | NOAEL (No Observed Adverse Effect Level) | Target Organs/Effects |

| Rat | Oral (in diet), 1 month | 100, 1000, 5000, 10000 ppm | Not explicitly stated, but effects seen at higher doses | Liver (increased weight, hepatocyte hypertrophy), water and electrolyte metabolism, bone marrow, red blood cells |

| Rat | Inhalation, 28 days | 927, 4460, 8170 mg/m³ | Not explicitly stated | - |

| Dog | Oral (capsule), 90 days | - | Not explicitly stated | Liver effects |

| Rat | Oral (in diet), 6 months | - | Not explicitly stated | Liver effects |

Data sourced from Sumitomo Chemical Co., Ltd. report.[1]

Experimental Protocol: 90-Day Oral Toxicity Study (Dog)

This study was likely conducted following principles outlined in OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) , adapted for dogs.[6][7][8][9]

-

Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals, one dose level per group, for a period of 90 days.[6]

-

Test Animals: Young adult beagle dogs are commonly used for such studies.

-

Dose Administration: this compound was administered daily in capsules.

-

Observation Period: Animals were observed daily for the duration of the 90-day study.

-

Parameters Observed: Comprehensive observations included clinical signs of toxicity, body weight and food consumption changes, ophthalmoscopy, hematology, clinical biochemistry, and urinalysis. At the end of the study, a full necropsy was performed, and organs were weighed and subjected to histopathological examination.

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA by a test substance.

Summary of Results

All genotoxicity tests conducted for this compound were negative.[1]

| Assay | Test System | Metabolic Activation | Result |

| Reverse Mutation Test (Ames Test) | Salmonella typhimurium and E. coli | With and Without | Negative |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL/IU) cells | With and Without | Negative |

| In Vivo Micronucleus Test | Mouse bone marrow | - | Negative |

Data sourced from Sumitomo Chemical Co., Ltd. report.[1]

Experimental Protocols

This assay was likely performed according to OECD Guideline 471 .[10][11][12][13][14]

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay detects mutations that revert the original mutation, allowing the bacteria to grow on an amino acid-deficient medium.

-

Methodology: The bacteria were exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). The number of revertant colonies was counted after a 48-72 hour incubation period and compared to the number of spontaneous revertants in the negative control group.

This assay was likely conducted following OECD Guideline 473 .[15][16][17][18][19]

-

Principle: This test identifies substances that cause structural chromosomal damage in cultured mammalian cells.

-

Methodology: Chinese hamster lung cells were exposed to this compound at several concentrations, with and without metabolic activation. The cells were then treated with a substance to arrest them in metaphase. Chromosomes were then harvested, stained, and microscopically examined for structural aberrations (e.g., breaks, gaps, exchanges).

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential of a substance to interfere with normal reproduction and development.

Quantitative Data

| Study Type | Species | Administration Route & Duration | NOAEL (mg/kg/day) | Effects Observed |

| Fertility and Early Embryonic Development | Rat | Oral (gavage), Males: 4 weeks before mating; Females: 2 weeks before mating to day 7 of gestation | > Highest dose tested | No adverse effects on fertility or early embryonic development. |

| Embryo-fetal Development | Rat | Oral (gavage), Gestation days 6-15 | 100 (maternal and developmental) | No teratogenic effects. |

| Embryo-fetal Development | Rabbit | Oral (gavage), Gestation days 6-18 | 30 (maternal), 100 (developmental) | No teratogenic effects. |

| Pre- and Postnatal Development | Rat | Oral (gavage), Gestation day 6 to lactation day 20 | 30 (maternal), 100 (pup development) | Suppression of body weight gain in F1 pups at maternally toxic doses. |

Data sourced from Sumitomo Chemical Co., Ltd. report.[1]

Experimental Protocol: Two-Generation Reproduction Toxicity Study

The fertility and pre- and postnatal development studies are components of what is typically evaluated in a two-generation study, likely following principles of OECD Guideline 416 .[20][21][22][23][24]

-

Principle: The test substance is administered to parental (P) generation animals before and during mating, through gestation and lactation. Offspring (F1 generation) are then selected and administered the test substance through their maturation, mating, gestation, and lactation to produce the F2 generation. This allows for the assessment of effects on all stages of the reproductive cycle.

-

Test Animals: Rats are the standard species for this study.

-

Dose Administration: this compound was administered via oral gavage.

-

Parameters Observed: A wide range of endpoints are evaluated, including:

-

Parental (P and F1): Clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition.

-

Offspring (F1 and F2): Viability, sex ratio, body weight, physical and functional development, and reproductive performance (for F1).

-

Pathology: Gross necropsy and histopathology of reproductive organs are performed on all parental animals.

-

Metabolism

Metabolism studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a substance.

Summary of Findings

In a study using 14C-labeled this compound in rats, the compound was relatively quickly absorbed and metabolized after a single oral dose of 5 mg/kg or 100 mg/kg. The excretion of radioactivity was almost complete within 7 days of administration, with a total excretion rate of 96.1-100% of the administered dose.[1]

Visualizations

Experimental Workflows and Logical Relationships

Caption: Overview of the toxicological evaluation workflow for this compound.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Caption: Workflow for the In Vitro Chromosomal Aberration Test.

Conclusion

The toxicological profile of this compound indicates a moderate order of acute oral toxicity in rats, with lower toxicity via dermal and inhalation routes.[1] Repeated dose studies identified the liver as a target organ.[1] Importantly, this compound did not demonstrate genotoxic potential in a battery of in vitro and in vivo assays.[1] Reproductive and developmental toxicity studies did not reveal any teratogenic effects, and effects on pup development were only observed at doses that also caused maternal toxicity.[1] Metabolism studies show that the compound is readily absorbed and excreted.[1] This comprehensive toxicological data package provides a strong foundation for the safety assessment of this compound in its intended use as a household miticide.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. ask-force.org [ask-force.org]

- 7. oecd.org [oecd.org]

- 8. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 9. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 10. nib.si [nib.si]

- 11. Bacterial reverse mutation test [bio-protocol.org]

- 12. oecd.org [oecd.org]

- 13. enamine.net [enamine.net]

- 14. measurlabs.com [measurlabs.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. criver.com [criver.com]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. Test No. 416: Two-Generation Reproduction Toxicity | OECD [oecd.org]

- 22. oecd.org [oecd.org]

- 23. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. OECD 416: Two-generation reproduction toxicity - 亚博名字,亚博全站官网,亚博国际游戏官网 [wfliji.com]

Amidoflumet Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amidoflumet is a trifluoromethanesulfonanilide insecticide known for its efficacy against house dust mites. Its formulation and application are intrinsically linked to its solubility characteristics. This technical guide provides a comprehensive overview of the known solubility profile of this compound in organic solvents, outlines detailed experimental protocols for its quantitative determination, and presents visual workflows to aid in experimental design. While publicly available quantitative solubility data is scarce, this guide equips researchers with the necessary information and methodologies to conduct their own precise solubility assessments.

Solubility Profile of this compound

Published literature indicates that this compound is a pale yellow to white crystalline solid.[1] It exhibits good solubility in polar organic solvents.[1] Specifically, it is described as being easily dissolved in N,N-dimethylformamide, acetonitrile, acetone, and methanol.[1] Ethanol is also listed as a solvent, although a potential for an ester exchange reaction has been noted.[1] Conversely, this compound is poorly soluble in water.[1]

Quantitative Solubility Data of this compound

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not published. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Acetone | |||||

| Acetonitrile | |||||

| N,N-Dimethylformamide | |||||

| Methanol | |||||

| Ethanol | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Toluene |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the thermodynamic solubility of a compound like this compound in organic solvents.

Shake-Flask Method for Equilibration

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3]

Objective: To prepare a saturated solution of this compound in a specific organic solvent at a controlled temperature, ensuring equilibrium between the dissolved and undissolved solid phases.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[2]

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The incubation time should be sufficient to ensure that the concentration of the dissolved solid in the solution becomes constant.[3]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours. This allows the excess, undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. To avoid aspirating any solid particles, ensure the syringe tip is well above the settled solid.

-

Filtration: Immediately filter the collected sample through a syringe filter into a clean vial for analysis. This step is critical to remove any remaining microscopic solid particles.

-

Dilution and Analysis: Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent for the chosen analytical method (e.g., HPLC-UV).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a common and accurate method for quantifying the concentration of a dissolved analyte in a solution.

Objective: To determine the concentration of this compound in the filtered saturated solution.

Instrumentation and Conditions (Example):

-

HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid, if necessary for peak shape), run in isocratic mode. The exact ratio should be optimized for good peak separation and retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound to find the wavelength of maximum absorbance (λmax).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the samples.

-

Sample Analysis: Inject the diluted, filtered samples from the shake-flask experiment into the HPLC system.

-

Concentration Calculation: Using the peak areas obtained from the samples and the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted samples.

-

Solubility Determination: Back-calculate the concentration in the original, undiluted saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Overall workflow for determining this compound solubility.

References

The Discovery and Development of Amidoflumet: A Technical Whitepaper

Amidoflumet, a novel trifluoromethanesulfonanilide acaricide, was discovered and developed by Sumomo Chemical for the control of house dust mites. Registered in Japan in 2004, it offers a potent solution for managing indoor allergens. This technical guide provides an in-depth overview of its discovery, chemical properties, synthesis, biological efficacy, and safety profile, designed for researchers, scientists, and drug development professionals.

Discovery and Development

This compound emerged from a research program focused on trifluoromethanesulfonanilide compounds, which were initially investigated for broader insecticidal activity.[1] Subsequent screening revealed their potent miticidal effects, leading to the synthesis and evaluation of a series of 2-alkoxycarbonyltrifluoromethanesulfonanilides.[2] Among these, this compound (methyl 5-chloro-2-[(trifluoromethyl)sulfonyl]aminobenzoate) was identified as a lead candidate due to its high lethal efficacy against a range of house dust mites, including the predatory cheyletid mites which are often responsible for biting injuries in humans.[1][3]

The development of this compound was driven by the need for a faster-acting and more effective miticide than existing solutions like phenyl salicylate and benzyl benzoate.[1] A key feature of this compound is its high lethal activity without exhibiting repellency, ensuring mites are effectively eliminated rather than dispersed.[1]

Developmental Workflow

The development process for this compound followed a structured path from initial discovery to product registration.

References

Amidoflumet: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidoflumet is a trifluoromethanesulfonanilide insecticide and acaricide developed for the control of house dust mites.[1] This technical guide provides a comprehensive overview of its chemical identity, properties, and available experimental data to support further research and development.

Chemical Identity and Synonyms

The systematic IUPAC name for this compound is methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate .[2] It is also known by several synonyms, which are crucial for comprehensive literature searches and material sourcing.

Table 1: IUPAC Name and Synonyms of this compound

| Type | Name |

| IUPAC Name | methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate |

| Synonym | 5-Chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoic acid methyl ester |

| Synonym | Methyl 5-chloro-2-(trifluoromethylsulfonylamino)benzoate |

| Synonym | This compound [ISO, JAN] |

| CAS Number | 84466-05-7 |

Physicochemical and Quantitative Data

This compound is a pale yellow to white crystalline powder.[3] It exhibits good solubility in polar organic solvents such as N,N-dimethylformamide, acetonitrile, and methanol, but has poor solubility in water.[3] A summary of its key quantitative properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClF₃NO₄S | [3][4] |

| Molecular Weight | 317.67 g/mol | [3][4] |

| Appearance | Pale yellow to white crystalline powder | [3] |

| Melting Point | 81 - 85 °C | [3] |

| Acid Dissociation Constant (pKa) | ~3.8 | [3] |

| Vapor Pressure | ~1.51 x 10⁻¹ Pa (Gas saturation method) | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in peer-reviewed literature. However, based on existing documentation, the following outlines can be inferred.

Synthesis of this compound

A definitive, step-by-step synthesis protocol for this compound is not publicly detailed. However, the general synthesis of related trifluoromethanesulfonanilide compounds involves the reaction of a substituted aniline with trifluoromethanesulfonyl chloride or a related trifluoromethanesulfonylating agent. For this compound, this would conceptually involve the reaction of methyl 2-amino-5-chlorobenzoate with a trifluoromethanesulfonylating agent.

Miticidal Activity Assay (Conceptual)

The miticidal activity of this compound has been evaluated against various house dust mites, including Dermatophagoides farinae, Tyrophagus putrescentiae, and Chelacaropsis moorei. A common method for assessing miticidal activity is the filter paper contact method.

-

Preparation of Test Substance: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution of a specific concentration.

-

Treatment of Filter Paper: A defined volume of the test solution is uniformly applied to a filter paper disc and the solvent is allowed to evaporate completely.

-

Introduction of Mites: A known number of adult mites are released onto the treated filter paper.

-

Incubation: The filter paper with the mites is placed in a controlled environment (e.g., specific temperature and humidity) for a set duration.

-

Mortality Assessment: After the incubation period, the number of dead and live mites is counted under a microscope to determine the mortality rate.

Mechanism of Action

The precise biochemical mechanism of action for this compound is currently reported as unknown.[1] This represents a significant area for future research to understand its specific molecular targets within the mite nervous system or other physiological pathways.

Visualizations

Logical Workflow for this compound Discovery and Evaluation

The following diagram illustrates the logical progression from compound synthesis to efficacy testing as can be inferred from the available literature.

Caption: Logical workflow for the synthesis and miticidal evaluation of this compound.

References

- 1. New trifluoromethanesulfonanilide compounds having high miticidal activity against house dust mites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide on the Core Degradation Pathways of Amidoflumet

Disclaimer: Publicly available scientific literature on the environmental degradation pathways of amidoflumet is limited. Much of the detailed information regarding its environmental fate, including quantitative degradation rates and specific experimental protocols, is not readily accessible. The information presented in this guide is based on the available data, primarily from metabolic studies in rats, which may serve as a potential indicator for environmental degradation mechanisms.

Introduction

This compound is a trifluoromethanesulfonanilide insecticide primarily used for the control of house dust mites.[1] Understanding its degradation pathways is crucial for assessing its environmental persistence, potential for bioaccumulation, and overall ecological impact. This guide synthesizes the available information on the metabolic and potential environmental degradation of this compound, outlines general experimental approaches for pesticide degradation studies, and identifies key data gaps.

Known Metabolic Pathway of this compound

The primary metabolic pathway for this compound has been identified in studies on rats. This metabolic process may offer insights into its potential breakdown in the environment, particularly through biotic mechanisms. The major metabolic reaction is the hydrolysis of the ester bond.[2]

This initial hydrolysis results in the formation of a benzoic acid derivative, referred to as this compound BA.[2] Following this primary degradation step, the resulting carboxylic acid metabolite can undergo further conjugation with glucuronic acid or glucose.[2] This two-phase process is a common detoxification pathway in mammals and can also be mirrored by microbial degradation in the environment.

Based on the available information, a proposed primary degradation pathway for this compound is as follows:

Other Potential Degradation Pathways

Photodegradation: Information regarding the photodegradation of this compound is scarce. However, one study noted that no effect of exposure to sunlight was seen on the stability of this compound, suggesting that direct photolysis may not be a significant degradation pathway.[2] Generally, the direct photolysis of a pesticide occurs when it can absorb light at wavelengths greater than 290 nm, which is the threshold for sunlight reaching the Earth's surface.

Abiotic Hydrolysis: While the primary metabolic pathway involves enzymatic hydrolysis, abiotic hydrolysis (chemical decomposition by water) is also a potential degradation route for many pesticides. The rate of abiotic hydrolysis is often dependent on the pH of the surrounding medium. For this compound, specific data on its hydrolysis half-life (DT50) at different pH values are not publicly available.

Quantitative Data on this compound Degradation

A comprehensive search of scientific and regulatory databases reveals a significant lack of quantitative data on the environmental degradation of this compound. The AERU (Agriculture and Environment Research Unit) database explicitly states that little is known about its environmental fate and reports no available data for key degradation parameters.[1]

| Parameter | Value | Conditions | Reference |

| Aqueous Hydrolysis DT50 | Data not available | pH 5, 7, 9 at 25°C | - |

| Soil Aerobic Metabolism DT50 | Data not available | - | - |

| Aquatic Sediment DT50 | Data not available | Aerobic, Anaerobic | - |

| Photolysis DT50 | Data not available | - | - |

Experimental Protocols for Studying Pesticide Degradation

While specific experimental protocols for this compound degradation are not available in the reviewed literature, the following sections describe the general methodologies employed in pesticide fate studies. These protocols are based on established guidelines for assessing the environmental degradation of chemical compounds.

Aqueous Hydrolysis Study:

-

Objective: To determine the rate of abiotic hydrolysis of a pesticide at different pH values.

-

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of the test substance (e.g., ¹⁴C-labeled this compound) to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Collect samples at predetermined time intervals.

-

Analyze the samples for the concentration of the parent compound and major degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the first-order rate constant (k) and the half-life (DT50) for the degradation at each pH.

-

Aerobic Soil Metabolism Study:

-

Objective: To determine the rate and pathway of aerobic degradation of a pesticide in soil.

-

Methodology:

-

Select and characterize representative soil types (e.g., sandy loam, clay loam).

-

Treat the soil samples with a known concentration of the ¹⁴C-labeled test substance.

-

Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) with a continuous flow of air to maintain aerobic conditions.

-

Trap volatile organic compounds and ¹⁴CO₂ in appropriate solutions.

-

Collect soil samples at various time points.

-

Extract the soil samples with appropriate solvents to separate the parent compound and its metabolites.

-

Analyze the extracts by HPLC, LC-MS, or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and degradation products.

-

Determine the amount of non-extractable residues and mineralized ¹⁴CO₂.

-

Calculate the DT50 and DT90 (time for 90% dissipation) of the parent compound.

-

The workflow for a typical soil metabolism study can be visualized as follows:

Conclusion and Data Gaps

The available information on the degradation pathways of this compound is currently insufficient for a comprehensive environmental risk assessment. The primary identified pathway is hydrolysis of the ester linkage, as determined from mammalian metabolism studies. There is a critical lack of data regarding its degradation rates in key environmental compartments such as soil and water, and under the influence of sunlight. Further research is necessary to elucidate the environmental fate of this compound and to generate the quantitative data required for robust ecological risk modeling. Professionals in drug development and environmental science should be aware of these data gaps when evaluating the environmental profile of this compound.

References

The Environmental Fate of Amidoflumet: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amidoflumet is a trifluoromethanesulfonanilide insecticide primarily utilized for the control of house dust mites.[1][2] While its efficacy as a miticide is established, publicly available data on its environmental fate is notably scarce.[2] This technical guide synthesizes the limited available information on the physicochemical properties and metabolic pathways of this compound and provides a comprehensive overview of the standardized experimental protocols that would be employed to thoroughly characterize its environmental behavior. The included diagrams illustrate a hypothetical degradation pathway based on known metabolic reactions and a typical experimental workflow for environmental fate studies, offering a foundational understanding for researchers in the absence of specific empirical data.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a pesticide is crucial for predicting its behavior and persistence in the environment. This compound is a pale yellow to white crystalline powder with poor solubility in water, a characteristic that can influence its mobility in soil and aquatic systems.[3] Key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Methyl 5-chloro-2-[[(trifluoromethyl)sulfonyl]amino]benzoate | [4] |

| CAS Number | 142459-58-3 | Not explicitly found in search results |

| Molecular Formula | C₉H₇ClF₃NO₄S | [4] |

| Molecular Weight | 317.67 g/mol | [4] |

| Appearance | Pale yellow to white crystalline powder | [3] |

| Melting Point | ~82°C | [3] |

| Water Solubility | Poorly soluble | [3] |

| pKa | Approximately 3.8 | [3] |

| Stability | Stable at 25°C for 36 months and at 40°C for 6 months. No decomposition was observed upon melting. Exposure to sunlight did not show any effect. An ester exchange reaction may occur in ethanol. | [3] |

Environmental Fate and Behavior

Abiotic and Biotic Degradation

Hydrolysis: The primary metabolic reaction of this compound identified is the hydrolysis of the ester bond, which results in the formation of a benzoic acid derivative, referred to as this compound BA.[3] This reaction is a common degradation pathway for many pesticides containing ester functional groups. The rate of hydrolysis is typically pH-dependent.

Photolysis: While one source mentions that exposure to sunlight did not show any effect on the stability of this compound, this was in the context of storage stability and not a formal aqueous or soil photolysis study.[3] Therefore, the potential for photodegradation in the environment remains unquantified.

Soil Metabolism: No specific studies detailing the aerobic or anaerobic degradation of this compound in soil were found. Such studies are critical for determining the persistence of the compound in the terrestrial environment.

Mobility

The mobility of a pesticide in soil is largely governed by its adsorption to soil particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates high mobility and a potential to leach into groundwater. No empirical Koc value for this compound was found in the conducted research.

Standardized Experimental Protocols for Environmental Fate Assessment

To address the data gaps for this compound, a series of standardized laboratory and field studies, primarily following the OECD Guidelines for the Testing of Chemicals, would be necessary.[1][3] These internationally accepted protocols ensure data quality and comparability.

Hydrolysis (OECD Guideline 111)

This guideline is designed to determine the rate of hydrolytic degradation of a chemical as a function of pH.

-

Principle: A sterile aqueous solution of the test substance, typically radiolabeled, is buffered at various pH values (e.g., 4, 7, and 9) and maintained at a constant temperature in the dark.

-

Methodology:

-

Prepare buffer solutions at the desired pH levels.

-

Add the test substance to each buffer solution in sterile containers.

-

Incubate the solutions at a controlled temperature (e.g., 25°C or 50°C) in the absence of light.

-

At appropriate time intervals, samples are taken and analyzed for the concentration of the parent compound and any major degradation products.

-

The degradation rate constant and the half-life (DT50) are calculated for each pH.

-

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This study provides data on the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.

-

Principle: The test substance is applied to fresh soil samples, and the rate of its disappearance and the formation and decline of transformation products are monitored over time.

-

Methodology:

-

Select at least three different soil types with varying characteristics (e.g., organic carbon content, pH, texture).

-

Apply the radiolabeled test substance to the soil samples.

-

For aerobic testing, maintain the soil at a specific moisture content and temperature, ensuring continuous aeration.

-

For anaerobic testing, the soil is initially incubated aerobically and then flooded with water, followed by purging with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

At various time points, soil samples are extracted and analyzed by techniques such as HPLC and mass spectrometry to identify and quantify the parent compound and its metabolites.

-

The DT50 and, if applicable, DT90 values are determined.

-

Adsorption/Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This guideline is used to determine the soil adsorption coefficient (Koc), which is a key parameter for assessing the mobility of a substance in soil.

-

Principle: The test substance is equilibrated with a soil-water slurry, and the distribution of the substance between the soil and aqueous phases is measured.

-

Methodology:

-

Aqueous solutions of the test substance at several concentrations are prepared.

-

These solutions are added to soil samples of known weight and characteristics.

-

The soil-water slurries are agitated for a sufficient time to reach equilibrium.

-

The slurries are then centrifuged to separate the soil and aqueous phases.

-

The concentration of the test substance in the aqueous phase is measured.

-

The amount of substance adsorbed to the soil is calculated by difference.

-

The adsorption coefficient (Kd) is determined, and from this, the Koc is calculated by normalizing to the organic carbon content of the soil.

-

Visualizations

Hypothetical Degradation Pathway of this compound

The following diagram illustrates a plausible, yet hypothetical, degradation pathway for this compound in the environment, based on the known metabolic reaction of ester hydrolysis and common subsequent transformations of the resulting benzoic acid derivative.

Experimental Workflow for Environmental Fate Studies

This diagram outlines the logical progression of key experiments conducted to assess the environmental fate of a pesticide.

Conclusion

The environmental fate of this compound remains an area with significant data gaps. While its basic physicochemical properties and a primary metabolic pathway have been identified, comprehensive studies on its degradation rates, mobility in soil, and the full spectrum of its degradation products are not publicly available. For a complete environmental risk assessment, a suite of standardized studies, such as those outlined by the OECD, would need to be conducted. The information and diagrams presented in this guide provide a foundational framework for understanding the potential environmental behavior of this compound and the established methodologies for its thorough investigation. Further research is imperative to ensure a comprehensive understanding of the environmental impact of this insecticide.

References

Methodological & Application

Application Notes and Protocols for Amidoflumet in Acaricide Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidoflumet is a trifluoromethanesulfonanilide acaricide developed for the control of house dust mites (Dermatophagoides farinae, Dermatophagoides pteronyssinus), mold mites (Tyrophagus putrescentiae), and predatory cheyletid mites (Chelacaropsis moorei).[1] It is noted for its rapid knockdown effect and high lethal efficacy against various mite species.[1] While this compound presents a promising tool for mite control, its application in the context of acaricide resistance is a critical area of study to ensure its long-term efficacy. To date, specific studies detailing resistance to this compound in any mite species are not publicly available. The mode of action of this compound is currently listed as unknown by the Insecticide Resistance Action Committee (IRAC), which presents a significant knowledge gap in predicting and managing potential resistance.[2]

These application notes provide a framework for researchers to study this compound in the context of acaricide resistance. The protocols outlined below are based on established methodologies for acaricide resistance research and can be adapted for this compound.

Data Presentation: Quantifying Resistance

Effective resistance management begins with accurate quantification of susceptibility changes in mite populations. The following tables are templates for presenting data from this compound resistance studies.

Table 1: Baseline Susceptibility of a Reference Mite Strain to this compound

This table is designed to establish the baseline lethal concentration (LC) values for a known susceptible mite strain. This data is crucial for calculating resistance ratios.

| Mite Species | Strain | N | LC50 (µg/cm²) (95% CI) | LC90 (µg/cm²) (95% CI) | Slope ± SE |

| Tetranychus urticae | Susceptible Lab Strain | 500 | [Insert Value] | [Insert Value] | [Insert Value] |

| Dermatophagoides farinae | Susceptible Lab Strain | 500 | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: this compound Resistance Ratios in Field-Collected Mite Populations

This table compares the susceptibility of field-collected mite populations to the susceptible reference strain to determine the level of resistance.

| Mite Species | Field Population | N | LC50 (µg/cm²) (95% CI) | Resistance Ratio (RR)¹ |

| Tetranychus urticae | Field Strain A | 500 | [Insert Value] | [Insert Value] |

| Tetranychus urticae | Field Strain B | 500 | [Insert Value] | [Insert Value] |

| Dermatophagoides farinae | Field Strain C | 500 | [Insert Value] | [Insert Value] |

¹Resistance Ratio (RR) = LC50 of Field Population / LC50 of Susceptible Reference Strain

Table 3: Activity of Detoxification Enzymes in Susceptible and Resistant Mite Strains

This table is used to investigate the potential role of metabolic resistance by comparing the activity of key detoxification enzymes.

| Mite Strain | Cytochrome P450 Monooxygenases (pmol/min/mg protein) | Glutathione S-Transferases (nmol/min/mg protein) | Carboxylesterases (nmol/min/mg protein) |

| T. urticae (Susceptible) | [Insert Value] | [Insert Value] | [Insert Value] |

| T. urticae (Resistant) | [Insert Value] | [Insert Value] | [Insert Value] |

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data in resistance studies.

Protocol 1: Dose-Response Bioassay for this compound

This protocol determines the lethal concentrations (LC50, LC90) of this compound against a mite population.

Materials:

-

This compound (technical grade)

-

Acetone or other suitable solvent

-

Distilled water

-

Triton X-100 or similar surfactant

-

Petri dishes (5 cm diameter) or glass vials

-

Filter paper discs (4.5 cm diameter)

-

Micropipettes

-

Fine camel-hair brush

-

Mite populations (susceptible and field-collected strains)

-

Incubator set to appropriate temperature and humidity for the mite species.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a range of 6-8 concentrations that are expected to cause between 10% and 90% mortality. A control solution containing only the solvent and surfactant should also be prepared.

-

Treatment of Filter Paper: Apply a fixed volume (e.g., 0.5 mL) of each dilution evenly to a filter paper disc. Allow the solvent to evaporate completely in a fume hood.

-

Mite Exposure: Using a fine camel-hair brush, transfer 20-30 adult female mites onto each treated filter paper disc in a petri dish.

-

Incubation: Place the petri dishes in an incubator under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod) for 24 hours.

-

Mortality Assessment: After 24 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to determine the LC50 and LC90 values and their 95% confidence intervals.

Protocol 2: Biochemical Assays for Detoxification Enzymes

These assays are used to measure the activity of enzyme families commonly involved in metabolic resistance.

1. Mite Homogenate Preparation:

-

Collect a known number of mites (e.g., 100-200) and freeze them in liquid nitrogen.

-

Homogenize the mites in a cold phosphate buffer (pH 7.2) using a glass homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for use in the enzyme assays.

-

Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

2. Cytochrome P450 Monooxygenase Assay (EROD assay):

-

This assay measures the O-deethylation of 7-ethoxyresorufin to resorufin.

-

The reaction mixture contains the mite supernatant, NADPH, and 7-ethoxyresorufin in a buffer solution.

-

The increase in fluorescence due to the formation of resorufin is measured over time using a microplate reader.

3. Glutathione S-Transferase (GST) Assay:

-

This assay measures the conjugation of glutathione to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

-

The reaction mixture contains the mite supernatant, glutathione, and CDNB in a buffer solution.

-

The increase in absorbance at 340 nm due to the formation of the glutathione-CDNB conjugate is measured over time using a microplate reader.

4. Carboxylesterase (EST) Assay:

-

This assay measures the hydrolysis of a substrate like p-nitrophenyl acetate (pNPA).

-

The reaction mixture contains the mite supernatant and pNPA in a buffer solution.

-

The increase in absorbance at 405 nm due to the formation of p-nitrophenol is measured over time using a microplate reader.

Visualizations

Diagrams are crucial for visualizing workflows and hypothetical pathways.

Caption: Workflow for this compound Resistance Monitoring.

Caption: Hypothetical this compound Resistance Mechanisms.

Conclusion and Future Directions

The study of acaricide resistance is a dynamic and essential field for sustainable pest management. While this compound shows promise as a potent acaricide, the lack of information on its mode of action and potential for resistance development is a significant research gap. The protocols and frameworks provided here offer a starting point for researchers to investigate these critical questions. Future research should prioritize the identification of this compound's target site, which will be instrumental in developing molecular assays for resistance detection and understanding the potential for cross-resistance with other acaricide classes. Establishing a global resistance monitoring program for this compound, should its use become more widespread, will be crucial for preserving its efficacy.

References

Amidoflumet Formulation for Laboratory Bioassays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidoflumet is a trifluoromethanesulfonanilide acaricide with significant miticidal activity, particularly against house dust mites.[1][2] Its rapid knockdown effect and high lethal efficacy make it a compound of interest for researchers in pest control, allergy management, and drug development.[1] This document provides detailed application notes and protocols for the preparation and use of this compound formulations in laboratory bioassays.

Physicochemical Properties